molecular formula C10H11BrClNO B1298039 N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide CAS No. 91687-65-9

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

Cat. No.: B1298039
CAS No.: 91687-65-9
M. Wt: 276.56 g/mol
InChI Key: QOVVMRZOAXDWMK-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to the nitrogen atom via an ethyl linker and a chloro substituent on the acetyl moiety.

For example, N-(4-acetylphenyl)-2-chloroacetamide is prepared by reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base, a method that could be adapted for related compounds .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVVMRZOAXDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347114
Record name N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91687-65-9
Record name N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4-Bromoacetophenone with Chloroacetyl Chloride

  • Reagents : 4-bromoacetophenone, chloroacetyl chloride, triethylamine (base).
  • Solvent : Anhydrous dichloromethane.
  • Procedure :

    • Dissolve 4-bromoacetophenone in dichloromethane.
    • Add triethylamine and cool the mixture.
    • Slowly add chloroacetyl chloride dropwise.
    • Allow the reaction to warm to room temperature and stir for an extended period (often around 16 hours).
    • Workup involves washing with dilute acid, silica gel purification, and solvent removal.
  • Yield : Typically high, with reports indicating yields around 97%.

Leuckart Reaction Method

This method involves the use of formamide as a reagent, which reacts with a ketone derivative.

  • Reagents : 4-bromoacetophenone, formamide.
  • Conditions : Elevated temperatures (around 180ºC - 202ºC).
  • Procedure :

    • Combine the ketone with formamide in a suitable solvent.
    • Heat under reflux for a specified duration (15-75 minutes depending on conditions).
    • Isolate the product through extraction and chromatography.
  • Yield : Reports indicate yields of approximately 85% to 90%.

Summary of Synthesis Methods

Method Key Reagents Conditions Yield (%)
Reaction with Chloroacetyl Chloride 4-Bromoacetophenone, Chloroacetyl Chloride Anhydrous dichloromethane, RT ~97
Leuckart Reaction 4-Bromoacetophenone, Formamide Elevated temperature ~85-90

When preparing N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, several factors must be considered:

  • Anhydrous Conditions : Particularly important when using chloroacetyl chloride to prevent hydrolysis.

  • Base Selection : The choice of base (e.g., triethylamine) can influence the reaction's efficiency and yield.

  • Temperature Control : Maintaining appropriate temperatures is crucial for optimizing reaction rates and product purity.

This compound can be synthesized effectively using multiple methods, each offering distinct advantages regarding yield and simplicity. The reaction conditions must be meticulously controlled to achieve high purity and yield of the desired product. Future research may explore alternative reagents or conditions to further enhance synthesis efficiency or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted chloroacetamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to be utilized in developing anti-inflammatory and analgesic drugs. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, enhances its potential therapeutic effects.

Case Study: Anti-inflammatory Agents
A study highlighted the synthesis of compounds derived from this compound that exhibited promising anti-inflammatory activity. These derivatives were evaluated for their efficacy in inhibiting cyclooxygenase enzymes, which play a significant role in inflammation pathways. The results indicated that certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .

Agricultural Chemistry

Development of Agrochemicals
The compound is also utilized in formulating agrochemicals, including pesticides and herbicides. Its selective activity allows it to target specific pests while minimizing environmental impact.

Case Study: Pesticide Formulation
Research demonstrated that formulations containing this compound exhibited effective pest control with reduced toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It has been particularly useful in understanding metabolic pathways and identifying potential therapeutic targets.

Case Study: Carbonic Anhydrase Inhibition
A study investigated the compound's inhibitory effects on carbonic anhydrases (CAs), which are vital for various physiological processes. The findings revealed that derivatives of this compound had substantial inhibitory effects on CA IX, showcasing its potential as a therapeutic agent against cancer .

Material Science

Specialty Polymers Development
this compound finds applications in material science, particularly in developing specialty polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.

Case Study: Polymer Modification
Research demonstrated that polymers modified with this compound exhibited improved mechanical properties and resistance to thermal degradation compared to unmodified counterparts .

Analytical Chemistry

Use in Chromatography
In analytical chemistry, this compound is utilized in various techniques, including chromatography, for separating and identifying complex mixtures.

Data Table: Chromatographic Applications

TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Separation of pharmaceutical compounds
Gas ChromatographyAnalysis of volatile organic compounds
Thin-Layer Chromatography (TLC)Identification of reaction products

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide vs. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
  • Substituent Variations : The former has a 4-bromophenyl group attached via an ethyl linker, while the latter contains a 4-chlorophenyl group directly bonded to the acetamide carbonyl.
  • Crystallographic Data :
    • Bond lengths in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide (C6–Br: 1.8907 Å; N1–C2: 1.347 Å) differ slightly from other analogs like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (C–Br: ~1.91 Å; N–C: ~1.30 Å) .
    • The dihedral angle between the bromobenzene and chlorobenzene moieties in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is 68.21°, influencing molecular packing and intermolecular hydrogen bonding (N1–H···O1) .
This compound vs. N-(4-Bromophenyl)-2-chloroacetamide
  • Linker Presence : The ethyl spacer in the former may enhance conformational flexibility compared to the direct phenyl-acetamide bond in the latter.
  • Synthetic Utility : N-(4-Bromophenyl)-2-chloroacetamide (CAS 2564-02-5) is a precursor for heterocyclic compounds, such as imidazole derivatives, via nucleophilic substitution reactions .

Biological Activity

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, with the molecular formula C₉H₈BrClN and a molecular weight of 248.50 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

2. Synthesis

The synthesis of this compound typically involves multi-step processes, allowing for precise control over yield and purity. The synthetic routes often include:

  • Formation of the chloroacetamide moiety through nucleophilic substitution reactions.
  • Functionalization of the bromophenyl group via electrophilic aromatic substitution.

These methods are crucial for producing compounds with specific biological activities.

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. Studies indicate that derivatives of chloroacetamides exhibit promising antimicrobial activity, with some compounds demonstrating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

Compound NameMicrobial TargetActivity
d1S. aureusEffective
d2E. coliEffective
d3C. albicansModerate

3.2 Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed significant cytotoxicity, with some derivatives showing IC50 values comparable to established anticancer agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)Activity Level
d610High
d715Moderate

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymes : Preliminary studies suggest it may inhibit cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .
  • Receptor Interaction : Molecular docking studies indicate potential binding to specific receptors involved in inflammatory pathways, which could elucidate its therapeutic effects in inflammatory conditions.

5. Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds, providing insights into their pharmacological profiles:

  • A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their antimicrobial and anticancer activities, reinforcing the significance of halogen substitutions in enhancing biological activity .
  • Another investigation focused on the lipophilicity and pharmacokinetics of chloroacetamides, establishing a correlation between structural modifications and biological efficacy .

Q & A

Q. Q1. What are the optimized synthetic routes for N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide, and how can reaction efficiency be validated?

Methodological Answer:

  • Route 1: React 1-(4-bromophenyl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K. Monitor completion via TLC (hexane:ethyl acetate, 3:1). Purify by recrystallization from toluene .
  • Route 2: Use K₂CO₃ as a base in acetonitrile under reflux (5–7 hours) for nucleophilic substitution. Post-reaction, concentrate under reduced pressure, precipitate in ice-cold water, and purify via flash chromatography (cyclohexane/ethyl acetate gradients) .
  • Validation: Confirm yield via HPLC (C18 column, 70:30 acetonitrile/water) and structural integrity using ¹H/¹³C NMR (δ ~4.2 ppm for CH₂Cl, δ ~7.5 ppm for aromatic protons) .

Advanced Reaction Mechanisms

Q. Q2. What side reactions occur during alkylation with this compound, and how can they be mitigated?

Methodological Answer:

  • Common Side Reactions:
    • Hydrolysis: Chloroacetamide group hydrolysis to carboxylic acid under prolonged moisture exposure. Mitigate by using anhydrous solvents and inert atmospheres .
    • Elimination: Formation of α,β-unsaturated amides at high temperatures (>100°C). Optimize reflux temperature (e.g., 80°C in acetonitrile) .
  • Analysis: Characterize byproducts via LC-MS (ESI+) and compare retention times with synthetic standards. Adjust stoichiometry (1.2–1.5 equivalents of nucleophile) to minimize unreacted intermediates .

Structural Analysis

Q. Q3. How can hydrogen bonding and crystal packing be analyzed to confirm the compound’s structural configuration?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (toluene/ethyl acetate). Resolve intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds (bond lengths: ~2.8–3.0 Å) .
  • Computational Validation: Compare experimental bond angles (e.g., C–Cl = 1.76 Å) with DFT-optimized geometries (B3LYP/6-31G*). Use Mercury software for packing diagram visualization .

Analytical Method Development

Q. Q4. What HPLC conditions are optimal for quantifying trace impurities in this compound?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient from 50% to 90% acetonitrile in 0.1% trifluoroacetic acid (TFA)/water over 20 minutes.
  • Detection: UV at 254 nm (aromatic chromophore). Calibrate with spiked impurity standards (e.g., hydrolyzed acid derivative) .

Safety and Handling

Q. Q5. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .
  • Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste (EPA Hazardous Waste Code U034) .

Regulatory Compliance

Q. Q6. What regulatory frameworks govern the international transport of this compound?

Methodological Answer:

  • Classification: Check if analogs (e.g., brorphine) are listed under Schedule I (US Controlled Substances Act) or EU REACH Annex XVII due to psychoactive potential .
  • Documentation: Include SDS (Section 14: Transport – UN3077, Class 9) and obtain prior consent for cross-border shipments under the Rotterdam Convention .

Byproduct Identification

Q. Q7. How can alkylation byproducts be identified and quantified in synthetic workflows?

Methodological Answer:

  • LC-MS/MS: Use MRM mode for targeted byproduct detection (e.g., m/z 285 [M+H]⁺ for dehalogenated derivatives).
  • Isolation: Separate via preparative TLC (silica gel, dichloromethane/methanol 9:1). Confirm structures via NOESY for stereochemical assignments .

Computational Modeling

Q. Q8. How can DFT simulations predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Parameters: Calculate Fukui indices (Gaussian 16) to identify electrophilic sites (C=O: f⁻ ~0.25).
  • Transition State Analysis: Optimize SN2 pathways (chloride leaving group) using B3LYP-D3/def2-TZVP. Validate with experimental kinetic data (k ~10⁻³ s⁻¹ at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

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